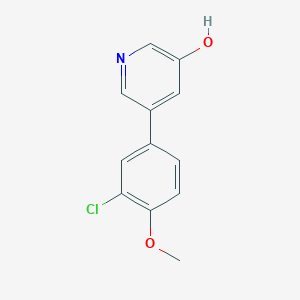

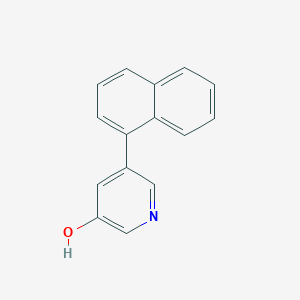

3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95%

Overview

Description

3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% (3-CMP-2-HOP) is a synthetic compound that has been used in a variety of scientific research applications. It is a white to off-white crystalline solid with a molecular weight of 230.62 g/mol and a melting point of 205-207 °C. 3-CMP-2-HOP is a water-soluble compound with a solubility of approximately 0.2 g/L in water. It is a stable compound that is not easily degraded or destroyed.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine involves the reaction of 2-chloro-5-methoxyaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced using a reducing agent to yield the final product.

Starting Materials

2-chloro-5-methoxyaniline, 2-pyridinecarboxaldehyde, base, reducing agent

Reaction

Step 1: Dissolve 2-chloro-5-methoxyaniline in a suitable solvent and add 2-pyridinecarboxaldehyde to the reaction mixture., Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture to facilitate the formation of the Schiff base intermediate., Step 3: Stir the reaction mixture at a suitable temperature for a specific time period to allow the Schiff base intermediate to form., Step 4: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture to reduce the Schiff base intermediate to the final product., Step 5: Isolate the product by filtration or extraction and purify it using suitable techniques such as recrystallization or chromatography.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of drugs and other compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has also been used as a model compound to study the structure and properties of organic compounds, and as a ligand in coordination chemistry.

Mechanism Of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active sites of enzymes and preventing them from catalyzing reactions. It has also been suggested that it may act as a substrate for certain enzymes, allowing them to catalyze reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes, which could lead to changes in the metabolism of cells. It has also been suggested that it may act as a substrate for certain enzymes, which could lead to changes in the production of certain molecules.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments include its stability, solubility, and low cost. It is a stable compound that is not easily degraded or destroyed, and it is water-soluble with a solubility of approximately 0.2 g/L in water. It is also a relatively inexpensive compound, which makes it an attractive option for lab experiments.

The main limitation of 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% is its lack of specificity. It has a wide range of potential targets, which can make it difficult to study the effects of a particular enzyme or molecule. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for 3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% research. These include further studies of its mechanism of action, its potential applications in drug discovery, and its potential effects on cellular metabolism. Additionally, further research could be done to determine its specificity for particular enzymes and molecules, and to develop methods for using it in laboratory experiments. Finally, further research could be done to explore its potential therapeutic applications.

properties

IUPAC Name |

3-(2-chloro-5-methoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-8-4-5-11(13)10(7-8)9-3-2-6-14-12(9)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIIKYXFFUKVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682989 | |

| Record name | 3-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine | |

CAS RN |

1261957-86-1 | |

| Record name | 3-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367761.png)

![3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367771.png)

![2-Hydroxy-6-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367778.png)

![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367785.png)

![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367806.png)